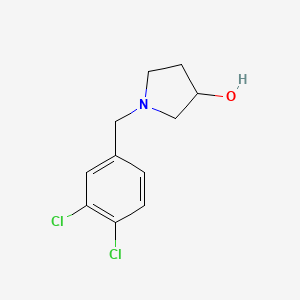

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Biology

Nitrogen heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure. numberanalytics.com These structural motifs are ubiquitous in nature and are fundamental to the processes of life. researchgate.net Their presence in essential biomolecules such as nucleic acids, vitamins, and alkaloids underscores their biological importance. researchgate.netijcaonline.org In the realm of chemical biology and medicinal chemistry, nitrogen heterocycles are highly valued for their diverse pharmacological activities, which include antibacterial, antiviral, and anticancer properties. numberanalytics.comopenmedicinalchemistryjournal.com

The significance of these compounds in drug design is substantial, with over half of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) containing a nitrogen heterocycle. openmedicinalchemistryjournal.com The nitrogen atom within these rings can act as a hydrogen bond donor or acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov This ability to form key interactions, combined with their structural diversity and synthetic tractability, makes nitrogen heterocycles a "privileged" class of scaffolds in the development of new medicines. numberanalytics.comresearchgate.net

Overview of Pyrrolidine (B122466) and Pyrrolidin-3-ol as Privileged Scaffolds in Molecular Design

Among the vast family of nitrogen heterocycles, the five-membered pyrrolidine ring is a particularly prominent scaffold in drug discovery. researchgate.netnih.gov This saturated heterocycle offers a three-dimensional structure that allows for a more thorough exploration of pharmacophore space compared to its flat, aromatic counterparts. researchgate.netnih.govnih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its increased 3D coverage and allows for precise spatial orientation of substituents. researchgate.netnih.govnih.gov

The pyrrolidine nucleus is found in numerous natural products with diverse biological activities, including nicotine (B1678760) and hygrine. wikipedia.org Its derivatives are also key components in a wide range of synthetic drugs. wikipedia.org The versatility of the pyrrolidine scaffold is further enhanced by the ease with which it can be functionalized, particularly at the nitrogen atom. nih.gov

Within the broader class of pyrrolidines, the pyrrolidin-3-ol moiety represents a valuable building block. The hydroxyl group at the 3-position provides an additional point for hydrogen bonding and a site for further chemical modification, thereby expanding the potential for creating diverse libraries of compounds with a wide range of biological activities. The stereochemistry at the 3-position also plays a crucial role in determining the biological profile of these molecules, as different stereoisomers can exhibit distinct binding modes with enantioselective proteins. researchgate.netnih.gov

Contextualizing 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol within Pyrrolidine-Based Research Initiatives

The compound this compound belongs to this important class of substituted pyrrolidin-3-ols. While specific research dedicated solely to this molecule is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential areas of application based on the established roles of its constituent parts.

The pyrrolidin-3-ol core provides the foundational scaffold with its inherent three-dimensional structure and the reactive hydroxyl group. The substituent at the nitrogen atom, a 3,4-dichlorobenzyl group, is a feature found in a number of biologically active compounds. The dichlorophenyl moiety is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to specific targets. For instance, compounds with a 3,4-dichlorophenyl group have been investigated for their potential neurological effects. ontosight.ai

Therefore, this compound can be viewed as a molecule that combines the privileged pyrrolidine-3-ol scaffold with a substitution pattern known to confer biological activity. Research initiatives focusing on the synthesis and evaluation of libraries of substituted pyrrolidines would likely include analogs such as this to explore structure-activity relationships for a variety of therapeutic targets.

Below is a table summarizing the key chemical features of the parent compound, pyrrolidin-3-ol:

| Property | Value |

| IUPAC Name | pyrrolidin-3-ol |

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol |

| Boiling Point | 108-110 °C/8 mmHg |

| Density | 1.076 g/mL at 20 °C |

This data is for the parent compound Pyrrolidin-3-ol. sigmaaldrich.com

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPPFWAXGCBELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Dichlorobenzyl Pyrrolidin 3 Ol and Analogs

Established Synthetic Routes for Pyrrolidin-3-ol Derivatives

The synthesis of the pyrrolidin-3-ol core is a well-documented area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals and natural products. researchgate.netchemheterocycles.com Established methods often rely on the cyclization of linear precursors or the modification of existing cyclic systems.

Multi-Step Synthesis Strategies for the Pyrrolidine (B122466) Core

The construction of the pyrrolidine ring is typically achieved through multi-step sequences that offer flexibility in introducing various substituents. Key strategies include intramolecular cyclization, cycloaddition reactions, and syntheses starting from chiral precursors like amino acids. nih.govorganic-chemistry.org

One common approach involves the reduction and subsequent cyclization of 4-substituted-3-hydroxybutyronitriles. For instance, 4-chloro-3-hydroxybutyronitrile (B93200) can be reduced via catalytic hydrogenation, which leads to an intermediate that cyclizes to form 3-pyrrolidinol (B147423). google.com Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which constructs the five-membered ring in a single, often highly stereocontrolled, step. nih.govtandfonline.comacs.org

Syntheses originating from amino acids are particularly valuable for producing enantiomerically pure pyrrolidines. nih.gov For example, (S)-4-hydroxy-L-proline, a naturally occurring amino acid, can be chemically modified through a series of steps including protection, reduction, and functional group manipulation to yield chiral pyrrolidin-3-ol derivatives. google.com

| Strategy | Starting Material(s) | Key Transformation(s) | Advantages | Reference(s) |

|---|---|---|---|---|

| Intramolecular Cyclization | 4-chloro-3-hydroxybutyronitrile | Catalytic reduction, intramolecular nucleophilic substitution | Utilizes readily available starting materials. | google.com |

| [3+2] Cycloaddition | Azomethine ylide and alkene/alkyne | 1,3-dipolar cycloaddition | High atom economy; can be highly stereoselective. | nih.govtandfonline.com |

| Chiral Pool Synthesis | (S)-4-hydroxy-L-proline | Functional group protection, reduction, cyclization | Provides access to optically pure products. | nih.govgoogle.com |

| Borrowing Hydrogen Methodology | 1,2,4-Butanetriol (B146131) and a primary amine | Iridium-catalyzed dehydrogenation, condensation, and hydrogenation | Atom-efficient, direct synthesis from simple precursors. | researchgate.net |

Introduction of the 3,4-Dichlorobenzyl Moiety

Once the pyrrolidin-3-ol nucleus is formed, the 3,4-dichlorobenzyl group is typically introduced via N-alkylation. This is a standard nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks the electrophilic benzylic carbon of a suitable reagent.

The most common reagent for this transformation is 3,4-dichlorobenzyl chloride . sigmaaldrich.comsigmaaldrich.com The reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid (HCl) generated during the reaction. A polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) is often used to facilitate the reaction. This method is robust and widely applicable for the synthesis of N-benzylated pyrrolidines.

The general scheme for this reaction is as follows: Pyrrolidin-3-ol + 3,4-Dichlorobenzyl chloride --(Base)--> 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

This alkylation step is crucial for producing the final target compound from its pyrrolidine precursor. sigmaaldrich.com

Stereocontrolled Synthesis of Pyrrolidin-3-ol Derivatives

Achieving stereocontrol is a critical aspect of modern organic synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Several strategies have been developed for the stereocontrolled synthesis of pyrrolidin-3-ol derivatives.

Chiral Pool Synthesis : As mentioned, starting from enantiomerically pure natural products like L-hydroxyproline ensures that the chirality is carried through the synthetic sequence, leading to optically active products. nih.govmdpi.com

Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in reactions that form the pyrrolidine ring. For example, asymmetric [3+2] cycloaddition reactions can be catalyzed by chiral metal complexes to produce highly enantioenriched pyrrolidines. rsc.org

Biocatalysis : Enzymes offer a powerful tool for stereoselective synthesis. Keto reductases (KREDs) can reduce a precursor like N-Boc-3-pyrrolidinone to either the (R)- or (S)-N-Boc-3-hydroxypyrrolidine with very high enantiomeric excess (>99% ee). nih.gov More recently, engineered enzymes have been developed to catalyze intramolecular C-H amination, converting simple azide (B81097) precursors directly into chiral pyrrolidines. acs.org

| Approach | Principle | Example | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Chiral Pool | Use of naturally occurring chiral starting materials. | Synthesis from L-hydroxyproline. | Predictable and often robust transfer of chirality. | nih.govmdpi.com |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Metal-catalyzed asymmetric [3+2] cycloadditions. | Small amounts of catalyst can generate large amounts of chiral product. | rsc.org |

| Biocatalysis | Use of enzymes to perform stereoselective transformations. | Keto reductase (KRED) for asymmetric reduction of a ketone. | Extremely high enantioselectivity and mild reaction conditions. | nih.gov |

| Enzymatic C-H Amination | Engineered enzymes catalyze intramolecular nitrene insertion into C-H bonds. | Conversion of azidobutylbenzene derivatives to chiral pyrrolidines. | Direct and highly selective formation of chiral N-heterocycles. | acs.org |

Advanced Synthetic Approaches and Chemical Transformations

Beyond established routes, research continues to focus on developing more efficient, selective, and environmentally friendly methods for synthesizing pyrrolidine derivatives. These advanced approaches often provide access to complex molecular architectures under milder conditions.

Chemo- and Regioselective Functionalization of the Pyrrolidine Ring

Achieving selectivity in chemical reactions involving multifunctional molecules is a significant challenge. Chemo- and regioselective methods allow for the specific modification of one functional group or position on the pyrrolidine ring in the presence of others.

A noteworthy example is the one-pot photoenzymatic synthesis of chiral N-Boc-3-hydroxypyrrolidines. This process begins with a regioselective photooxyfunctionalization of unfunctionalized pyrrolidine to generate 3-pyrrolidinone, selectively oxidizing the C-3 position. nih.gov This intermediate is then subjected to enzymatic reduction, demonstrating excellent control over both regiochemistry and stereochemistry.

Furthermore, chemo- and regioselective multicomponent reactions, such as the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, are used to construct highly functionalized spiro[pyrrolidine-2,3′-oxindoles]. mdpi.comresearchgate.net The reaction conditions can be tuned to favor the formation of a specific regioisomer, providing a direct route to complex heterocyclic systems. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions. researchgate.net By using microwave irradiation instead of conventional heating, MAOS can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. mdpi.comdocumentsdelivered.com

The synthesis of pyrrolidine derivatives has significantly benefited from this technology. For example, multicomponent reactions to form substituted pyrrolidinones and spiro[pyrrolidine-2,3′-oxindoles] have been successfully performed under microwave irradiation. mdpi.comresearchgate.netresearchgate.net One study on the synthesis of a pyrrolidine-fused chlorin (B1196114) derivative highlighted the efficiency of MAOS; the reaction time was reduced from 8 hours with conventional heating to 4 hours under microwave irradiation. mdpi.com This acceleration is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | 8 hours | 4 hours | mdpi.com |

| Yield | 50% | 41% | mdpi.com |

| Key Advantage of MAOS | Significant reduction in reaction time and energy consumption. | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for developing sustainable and environmentally benign processes. Key strategies include the use of biocatalysis, atom-economical reactions, and safer solvents.

One promising green approach for the synthesis of hydroxylated pyrrolidines is through biocatalytic hydroxylation. For instance, the use of microorganisms such as Sphingomonas sp. has been shown to effectively hydroxylate N-protected pyrrolidines at the 3-position with high regio- and stereoselectivity. nih.gov This enzymatic approach offers a green alternative to traditional chemical methods that often require harsh reagents and protecting group manipulations. The choice of the N-protecting group can significantly influence the activity and enantioselectivity of the hydroxylation. nih.gov While not specifically documented for the 3,4-dichlorobenzyl substituent, this methodology presents a viable and eco-friendly route to chiral this compound.

Another cornerstone of green synthesis is the concept of atom economy, which maximizes the incorporation of reactant atoms into the final product. rsc.org The "borrowing hydrogen" methodology is an exemplary atom-economical process for the N-alkylation of amines with alcohols, generating only water as a byproduct. This strategy, often catalyzed by ruthenium or iridium complexes, can be applied to the synthesis of N-substituted pyrrolidinols. The direct synthesis of 3-pyrrolidinols has been achieved by combining 1,2,4-butanetriol with primary amines using an Ir(III) catalyst. This approach avoids the use of hazardous alkylating agents and reduces waste.

Furthermore, the choice of solvent plays a critical role in the environmental impact of a synthetic process. The development of syntheses in greener solvents such as water, ethanol, or the use of solvent-free conditions is highly desirable. For instance, ultrasound-mediated synthesis in aqueous media has been reported for various heterocyclic compounds, often leading to shorter reaction times and higher yields.

| Green Chemistry Principle | Application in Pyrrolidin-3-ol Synthesis | Potential for this compound |

| Biocatalysis | Regio- and stereoselective hydroxylation of N-protected pyrrolidines using microorganisms. nih.gov | Enzymatic hydroxylation of N-(3,4-dichlorobenzyl)pyrrolidine could provide a direct and enantioselective route to the target molecule. |

| Atom Economy | "Borrowing hydrogen" methodology for N-alkylation of pyrrolidinols with alcohols, catalyzed by transition metals. | Direct coupling of 3-pyrrolidinol with 3,4-dichlorobenzyl alcohol would be a highly atom-economical approach. |

| Alternative Solvents | Use of water, ethanol, or solvent-free conditions in the synthesis of pyrrolidine derivatives. | Performing the N-alkylation step in a green solvent would significantly reduce the environmental footprint of the synthesis. |

| Energy Efficiency | Microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. | These techniques could be applied to the N-alkylation or other steps to improve efficiency. |

Analog Synthesis and Structural Diversification Strategies

The synthesis of analogs of this compound is essential for understanding its structure-activity relationship (SAR) and for optimizing its pharmacological profile. Diversification strategies typically focus on modifying the substituents on the pyrrolidine ring and the aromatic system.

Exploration of Substituent Effects on the Pyrrolidine Nitrogen and Hydroxyl Group

The substituents on the pyrrolidine nitrogen and the hydroxyl group at the 3-position are critical determinants of the molecule's biological activity.

Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a key site for modification. The nature of the substituent on the nitrogen can influence the compound's basicity, lipophilicity, and interaction with biological targets. nih.gov SAR studies on related N-benzylpyrrolidine derivatives have shown that substitutions on the benzyl (B1604629) group can significantly impact biological activity. For example, in a series of N-benzylpyridinium-curcumin derivatives, the presence and position of substituents on the benzyl moiety influenced their acetylcholinesterase inhibitory activity. nih.gov While the unsubstituted benzyl derivative was highly potent, the introduction of a fluorine atom resulted in a compound with comparable activity, suggesting that small, electron-withdrawing groups may be well-tolerated. nih.gov

Hydroxyl Group: The hydroxyl group at the 3-position offers a handle for further functionalization, such as etherification, esterification, or replacement with other functional groups. These modifications can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. For instance, in a series of YC-1 analogs, conversion of a hydroxymethyl group to an ether resulted in a considerable increase in antiplatelet activity. nih.gov This suggests that exploring derivatives where the hydroxyl group of this compound is modified could lead to compounds with enhanced properties.

| Position of Modification | Type of Substituent | Potential Impact on Properties |

| Pyrrolidine Nitrogen | Variations in the benzyl substituent (e.g., electronic nature, size) | Altered basicity, lipophilicity, and target binding affinity. nih.govnih.gov |

| 3-Hydroxyl Group | Etherification, esterification, or replacement with other functional groups. | Modified hydrogen bonding potential, polarity, and metabolic stability. nih.gov |

Modifications of the Dichlorobenzyl Aromatic Ring System

The 3,4-dichlorobenzyl moiety is a crucial pharmacophore in many bioactive molecules. Modifications to this aromatic ring system, including the number, position, and nature of the substituents, can have a profound impact on the compound's activity and selectivity.

A common strategy for modifying aromatic rings in drug discovery is bioisosteric replacement . ctppc.orgnih.gov This involves substituting a group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For the dichlorophenyl group, various bioisosteric replacements can be considered. For example, replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with trifluoromethyl groups can modulate the electronic properties and lipophilicity of the molecule. scispace.com Heterocyclic rings, such as pyridine (B92270) or thiophene, can also serve as bioisosteres for the phenyl ring, introducing different electronic distributions and potential hydrogen bonding interactions. ctppc.org

Structure-activity relationship studies of various compound classes containing dichlorophenyl moieties have provided insights into the effects of these modifications. For instance, in a series of pyrazoline-thiazole derivatives, the introduction of p-chlorophenyl and p-fluorophenyl substituents had a positive contribution to acetylcholinesterase inhibitory activity compared to electron-donating groups. evitachem.com In another study on N-benzylpyrazine-2-carboxamide derivatives, the N-(3,4-dichlorobenzyl) analog showed significant antimycobacterial activity. nih.gov

| Modification Strategy | Specific Examples | Potential Outcomes |

| Halogen Substitution | Replacement of chlorine with fluorine or bromine; introduction of a third halogen. | Altered lipophilicity, electronic properties, and metabolic stability. scispace.com |

| Introduction of Other Electron-Withdrawing Groups | Trifluoromethyl (CF3), cyano (CN), nitro (NO2). | Modified electronic character and potential for new interactions with the target. |

| Bioisosteric Ring Replacement | Replacing the dichlorophenyl ring with pyridyl, thienyl, or other heterocyclic systems. | Introduction of heteroatoms for potential hydrogen bonding, altered polarity, and solubility. ctppc.org |

| Positional Isomerism | Moving the chlorine atoms to other positions on the phenyl ring (e.g., 2,4-dichloro, 2,5-dichloro). | Changes in the overall shape and electronic distribution of the molecule, potentially affecting target binding. |

By systematically exploring these synthetic and diversification strategies, researchers can develop a comprehensive understanding of the structure-activity relationships of this compound and its analogs, paving the way for the design of new compounds with improved therapeutic potential.

Structure Activity Relationship Sar Investigations of 1 3,4 Dichlorobenzyl Pyrrolidin 3 Ol Derivatives

Elucidation of Key Structural Elements for Biological Activity

The biological activity of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol derivatives is a composite of contributions from its three primary structural components: the pyrrolidine (B122466) ring, the 3-hydroxyl group, and the 1-(3,4-dichlorobenzyl) substituent. Each element plays a distinct role in molecular recognition and interaction with biological targets.

The Pyrrolidine Ring : As a saturated nitrogen heterocycle, the pyrrolidine ring serves as a versatile scaffold. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for fitting into the binding pockets of target proteins. nih.govresearchgate.net The nitrogen atom within the ring is typically a key basic center, capable of forming ionic bonds or hydrogen bonds with acidic residues in a target's active site. nih.gov The sp3-hybridized carbons of the ring contribute to a three-dimensional shape that can enhance binding affinity compared to flat, aromatic systems. researchgate.net

The 3-Hydroxyl Group : The hydroxyl (-OH) group at the 3-position of the pyrrolidine ring is a critical functional group. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions that anchor the ligand within the binding site of a receptor or enzyme. nih.gov The presence and specific location of this group are often essential for potent biological activity.

The 1-(3,4-Dichlorobenzyl) Moiety : This aromatic portion of the molecule significantly influences the compound's properties. The benzyl (B1604629) group provides a larger hydrophobic surface that can engage in van der Waals or hydrophobic interactions with nonpolar regions of a binding pocket. nih.gov The two chlorine atoms on the phenyl ring are electron-withdrawing groups that modulate the electronic properties of the aromatic system and can increase lipophilicity, which may affect cell permeability and binding affinity. mdpi.com The specific 3,4-disubstitution pattern is often crucial for optimal activity, as it directs the orientation of the chlorine atoms for specific interactions.

| Structural Element | Likely Contribution to Biological Activity |

| Pyrrolidine Ring | Provides a 3D scaffold; Nitrogen atom acts as a key interaction point (H-bond acceptor, basic center). nih.govresearchgate.net |

| 3-Hydroxyl Group | Acts as a hydrogen bond donor and acceptor, anchoring the molecule in the target's binding site. nih.gov |

| 3,4-Dichlorobenzyl Moiety | Contributes to hydrophobic interactions; Chlorine atoms modulate electronic properties and can form specific halogen bonds. nih.govmdpi.com |

Impact of Stereochemistry on Molecular Recognition and Functional Response

The carbon atom at the 3-position of the pyrrolidine ring, which bears the hydroxyl group, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol and (S)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol. Biological systems, such as enzymes and receptors, are themselves chiral, and they frequently exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer. nih.govbeilstein-journals.org

This differential interaction can lead to one enantiomer having significantly higher potency, a different pharmacological effect, or being metabolized differently than the other. rsc.org The precise three-dimensional arrangement of the hydroxyl group and the benzyl substituent relative to the pyrrolidine ring dictates how effectively the molecule can fit into its binding site. beilstein-journals.org For instance, the hydroxyl group of one enantiomer might be perfectly positioned to form a critical hydrogen bond with an amino acid residue, while the hydroxyl group of the other enantiomer is oriented away from this residue, resulting in a dramatic loss of activity.

In many classes of pyrrolidine derivatives, it is common for biological activity to reside predominantly in one of the two enantiomers. nih.gov The spatial orientation of substituents is a determining factor in the biological profile of drug candidates due to the different binding modes to enantioselective proteins. nih.gov

| Enantiomer | Stereochemical Configuration | Expected Impact on Activity |

| (R)-enantiomer | Specific 3D orientation of the -OH and benzyl groups. | May exhibit higher or lower affinity for a specific biological target compared to the (S)-enantiomer. |

| (S)-enantiomer | Mirror-image 3D orientation of the -OH and benzyl groups. | Biological activity is often significantly different from the (R)-enantiomer due to stereospecific interactions. nih.govrsc.org |

Rationalizing the Influence of the Pyrrolidin-3-ol Substructure on Ligand-Target Interactions

The pyrrolidin-3-ol substructure is fundamental to the molecule's ability to engage in high-affinity interactions with its biological target. Its influence can be rationalized by considering the specific roles of its constituent atoms and their spatial arrangement.

The 3-hydroxyl group is arguably one of the most critical features for specific recognition. Its ability to both donate and accept hydrogen bonds allows for versatile and strong interactions with polar residues like serine, threonine, or tyrosine, or with the peptide backbone of the target protein. nih.gov The defined stereochemistry at this position ensures that the hydroxyl group is presented in the correct orientation to form these crucial bonds.

Furthermore, the non-planar, flexible nature of the five-membered pyrrolidine ring, often described as "pseudorotation," allows it to adopt various conformations (envelope or twisted forms). nih.govresearchgate.net This conformational flexibility enables the molecule to adapt its shape to better fit the contours of a binding pocket, thereby maximizing favorable interactions and enhancing binding affinity. The presence of substituents influences the puckering of the ring, which in turn affects the pharmacological efficacy. nih.gov

Analysis of Substituent Effects on the 3,4-Dichlorobenzyl Moiety in Structure-Activity Profiles

The substitution pattern on the benzyl moiety is a key determinant of biological activity, and modifications in this region have been systematically explored in SAR studies of related compounds. nih.govmdpi.com The 3,4-dichloro pattern is often found to be optimal or highly potent in many series of biologically active molecules. The rationale for this involves a combination of steric, electronic, and lipophilic factors.

SAR studies typically involve modifying the number, position, and nature of the substituents on the phenyl ring to probe the requirements of the binding pocket.

Position of Substituents : Moving the chlorine atoms to other positions (e.g., 2,4-dichloro, 2,6-dichloro, or 3,5-dichloro) often results in a significant change in activity. acs.org This indicates that the binding pocket has specific sub-regions that favorably accommodate substituents at the 3- and 4-positions, while substitutions at other positions may cause a steric clash or fail to make productive contacts.

Nature of Substituents : Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with different functional groups (e.g., methyl, methoxy (B1213986), trifluoromethyl) helps to elucidate the electronic and steric requirements for binding. For example, if replacing chlorine with the smaller fluorine atom decreases activity, it might suggest that the larger size of the chlorine is important. Conversely, if replacement with an electron-donating group like methoxy reduces potency, it could imply that electron-withdrawing character is favored. mdpi.com

Number of Substituents : Comparing the activity of the 3,4-dichloro derivative to monosubstituted (e.g., 3-chloro, 4-chloro) or unsubstituted analogues reveals the contribution of each substituent. Often, a disubstituted pattern is superior, suggesting that interactions involving both substituents are necessary for maximal potency.

The following table summarizes hypothetical SAR data based on common findings in medicinal chemistry to illustrate these principles. nih.govmdpi.comacs.org

| Compound Modification (Relative to 3,4-dichloro) | Substituent(s) on Benzyl Ring | General Effect on Biological Activity | Rationale |

| Reference Compound | 3,4-Cl₂ | High Potency | Optimal fit and electronic properties for the target binding pocket. |

| Positional Isomer | 2,4-Cl₂ | Reduced Potency | Steric hindrance from the ortho-substituent may prevent optimal binding. nih.gov |

| Positional Isomer | 3,5-Cl₂ | Reduced Potency | Incorrect orientation of substituents for key interactions within the binding pocket. acs.org |

| Monosubstitution | 4-Cl | Reduced Potency | Loss of the interaction provided by the second chlorine atom. |

| Halogen Change | 3,4-F₂ | Variable Potency | Fluorine is smaller and more electronegative; effect depends on whether steric bulk or electronic nature is more critical. |

| No Substitution | Unsubstituted Phenyl | Significantly Reduced Potency | Loss of both specific halogen interactions and the favorable electronic/lipophilic properties they confer. |

These analyses demonstrate that the 3,4-dichlorobenzyl moiety is not merely a bulky hydrophobic anchor but a finely tuned structural element whose specific substitution pattern is critical for achieving high biological activity.

Molecular Mechanism of Action and Biological Target Elucidation

Investigation of Molecular Targets and Binding Sites for 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

The precise molecular targets and binding sites for this compound are not extensively defined in publicly available research. However, the structural motifs present in the molecule, namely the dichlorobenzyl group and the pyrrolidin-3-ol core, provide clues to its potential interactions. The pyrrolidine (B122466) ring is a key component in ligands designed for a variety of receptors and enzymes.

Derivatives of the pyrrolidine scaffold have been investigated for their affinity towards numerous biological targets. For instance, substituted pyrrolidines have been identified as ligands for nicotinic acetylcholine receptors (nAChRs), with the stereochemistry and substituents on the pyrrolidine ring influencing subtype selectivity. Furthermore, the dichlorobenzyl moiety is known to contribute to the binding of compounds to various targets, including transporters and enzymes, often through hydrophobic and electronic interactions. The specific substitution pattern on the benzyl (B1604629) ring is crucial for determining binding affinity and selectivity.

Characterization of Ligand-Receptor/Enzyme Interactions at the Atomic Level

Understanding the interactions between a ligand and its biological target at an atomic level is fundamental to rational drug design. For pyrrolidine-based ligands, key interactions often involve the nitrogen atom of the pyrrolidine ring, which can act as a hydrogen bond acceptor or become protonated to form a salt bridge with acidic residues in the binding pocket. The hydroxyl group on the pyrrolidin-3-ol core can also participate in hydrogen bonding, either as a donor or an acceptor.

The 3,4-dichlorobenzyl group likely engages in van der Waals and hydrophobic interactions within a corresponding pocket of a target protein. The chlorine atoms can also participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. Computational modeling and structural biology techniques, such as X-ray crystallography, are essential tools for elucidating these precise atomic-level interactions.

Modulation of Cellular Pathways by this compound Analogs

The biological effects of small molecules are a direct consequence of their ability to modulate cellular signaling pathways. Analogs of this compound have been explored for their potential to interfere with various signaling cascades.

Kinase Inhibition and Signaling Cascade Perturbation

Kinases are a major class of drug targets, particularly in oncology and immunology. ed.ac.uk The pyrrolidine scaffold has been incorporated into the design of kinase inhibitors. These inhibitors can bind to the ATP-binding site of kinases, competing with the endogenous ATP and thereby preventing the phosphorylation of downstream substrates. The specific substituents on the pyrrolidine ring and its appended groups are critical for achieving potency and selectivity for a particular kinase. For example, certain pyrrolidine-containing compounds have been investigated as inhibitors of mixed-lineage kinases (MLKs), which are involved in neuronal cell death pathways. nih.gov

Transporter Modulation and Neurotransmission Systems

Neurotransmitter transporters are crucial for regulating the concentration of neurotransmitters in the synaptic cleft and are targets for drugs used to treat various neurological and psychiatric disorders. nih.gov The structural similarity of the pyrrolidine ring to endogenous neurotransmitters like proline makes it a suitable scaffold for designing transporter ligands. Depending on the nature of the substitutions, these compounds can act as inhibitors or modulators of transporters for dopamine, serotonin, and norepinephrine. The dichlorobenzyl moiety can enhance binding affinity and influence selectivity between different transporter subtypes.

Computational Chemistry and Molecular Modeling in 1 3,4 Dichlorobenzyl Pyrrolidin 3 Ol Research

In Silico Screening and Virtual Ligand Design for Pyrrolidin-3-ol Scaffolds

In silico screening and virtual ligand design are foundational steps in identifying and refining potential drug candidates. For the pyrrolidin-3-ol scaffold, which is recognized for its versatility in drug discovery, these methods allow for the rapid evaluation of large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. bohrium.comresearchgate.netnih.gov

Virtual screening campaigns often begin with the construction of a diverse chemical library centered around the 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol core. This is achieved by systematically modifying various positions on the molecule, such as the pyrrolidine (B122466) ring or the dichlorobenzyl moiety, with different functional groups. These virtual libraries can contain thousands to millions of compounds, which are then computationally screened against a biological target of interest.

The process typically involves two main approaches:

Ligand-based virtual screening: This method relies on the knowledge of other molecules that are known to be active against the target. A pharmacophore model is constructed based on the essential chemical features of these known active compounds. The virtual library of this compound derivatives is then screened to identify molecules that match this pharmacophore model.

Structure-based virtual screening: When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking are employed. Each compound in the virtual library is computationally placed into the binding site of the target protein, and a scoring function is used to estimate the binding affinity.

The output of these screening efforts is a ranked list of compounds, with the top-ranking molecules being prioritized for synthesis and experimental testing. This approach significantly reduces the time and cost associated with the early stages of drug discovery by focusing resources on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs based on the this compound scaffold, QSAR models can predict the activity of newly designed compounds before they are synthesized.

The development of a QSAR model involves several key steps:

Data Set Preparation: A dataset of this compound derivatives with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, topological, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously tested using the compounds in the test set. A reliable model will accurately predict the activity of molecules it has not been trained on.

A well-validated QSAR model can be a powerful tool in the lead optimization phase. It can provide insights into which molecular properties are most important for activity, guiding medicinal chemists in the design of more potent analogs of this compound.

Table 1: Representative 2D-QSAR Model for a Hypothetical Series of this compound Analogs

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is positively correlated with activity. |

| TPSA (Topological Polar Surface Area) | -0.21 | Lower polar surface area is favorable for activity. |

| Molecular Weight | -0.15 | Lower molecular weight is slightly preferred. |

| Number of Hydrogen Bond Donors | +0.33 | An increased number of hydrogen bond donors enhances activity. |

This table presents hypothetical data for illustrative purposes.

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are used to predict how it and its derivatives bind to the active site of a target protein. mdpi.comresearchgate.net

The docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., this compound) and the receptor (the target protein) are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically reported as a docking score in kcal/mol. nih.gov

The results of a docking simulation provide valuable information, including:

The most likely binding pose of the ligand.

The key amino acid residues in the receptor that interact with the ligand.

The types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

This information is crucial for understanding the molecular basis of the ligand's activity and for designing modifications to improve its binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Leu25, Val33, Ala45, Lys47, Glu90, Asp145 |

| Hydrogen Bonds | Lys47 (backbone C=O), Asp145 (side chain C=O) |

| Hydrophobic Interactions | Leu25, Val33, Ala45 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Insights

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.netimpactfactor.orgnih.govmdpi.com For the this compound-target complex predicted by molecular docking, MD simulations can provide a deeper understanding of its stability and dynamic behavior. impactfactor.org

An MD simulation involves:

System Setup: The protein-ligand complex is placed in a simulated physiological environment, typically a box of water molecules and ions.

Simulation Run: The forces on every atom are calculated, and Newton's laws of motion are used to simulate their movements over a period of time, usually nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, is analyzed to extract meaningful information.

MD simulations can reveal:

The stability of the protein-ligand complex over time.

The flexibility of different parts of the protein and the ligand.

The role of water molecules in mediating protein-ligand interactions.

Conformational changes in the protein upon ligand binding.

By providing a dynamic view of the binding event, MD simulations complement the static picture provided by molecular docking and offer more detailed insights that can guide the design of improved inhibitors.

In Silico Assessment of Pharmacokinetic Properties

In addition to predicting a compound's biological activity, computational methods are also used to assess its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov For this compound, early in silico prediction of these properties is crucial for identifying potential liabilities that could lead to failure in later stages of drug development.

A variety of computational models are available to predict key pharmacokinetic parameters, including:

Absorption: Prediction of properties like intestinal absorption, cell permeability (e.g., Caco-2 permeability), and P-glycoprotein substrate/inhibitor potential.

Distribution: Estimation of parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Estimation of properties like renal clearance.

These predictions are typically based on QSAR-like models that have been trained on large datasets of compounds with experimentally determined pharmacokinetic data. The results of these in silico assessments help to prioritize compounds with favorable drug-like properties for further development.

Table 3: Predicted In Silico Pharmacokinetic Properties for this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Moderate | May cross the blood-brain barrier to some extent. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action. |

This table presents hypothetical data for illustrative purposes.

Metabolic Investigations of 1 3,4 Dichlorobenzyl Pyrrolidin 3 Ol and Structural Analogs

Identification of In Vitro Metabolic Pathways

The in vitro metabolism of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol is anticipated to proceed through several key pathways, primarily categorized as Phase I and Phase II reactions. These transformations are designed to increase the compound's polarity, thereby facilitating its excretion.

Phase I metabolism, which involves the introduction or unmasking of functional groups, is expected to be the initial and primary route of biotransformation. Based on the structure of the molecule, which contains a pyrrolidine (B122466) ring, a dichlorinated benzene (B151609) ring, and a secondary alcohol, the likely metabolic pathways would include oxidation of the pyrrolidine ring, hydroxylation of the aromatic ring, and oxidation of the alcohol group.

Phase II metabolism would likely follow, involving the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663). This would further enhance water solubility and aid in elimination.

A hypothetical representation of the primary in vitro metabolic pathways is presented below:

| Pathway | Description | Potential Metabolites |

| Oxidation of Pyrrolidine Ring | This can occur at the carbon atom alpha to the nitrogen, potentially leading to the formation of an iminium ion intermediate, which can be further oxidized to a lactam. Ring opening is also a possibility. | 1-(3,4-Dichlorobenzyl)pyrrolidin-3-one, Lactam derivatives, Ring-opened products |

| Aromatic Hydroxylation | The dichlorobenzyl group may undergo hydroxylation at one of the available positions on the aromatic ring. The presence of two chlorine atoms will influence the position of this hydroxylation. | Hydroxylated dichlorobenzyl derivatives |

| Oxidation of Secondary Alcohol | The hydroxyl group on the pyrrolidin-3-ol moiety can be oxidized to a ketone. | 1-(3,4-Dichlorobenzyl)pyrrolidin-3-one |

| N-dealkylation | Cleavage of the bond between the nitrogen of the pyrrolidine ring and the benzyl (B1604629) group could occur, although this is generally a less common pathway for N-benzyl compounds compared to smaller alkyl groups. | Pyrrolidin-3-ol, 3,4-Dichlorobenzyl alcohol/aldehyde/acid |

| Phase II Conjugation | The hydroxyl group of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid or sulfate. | Glucuronide and sulfate conjugates |

Characterization of Enzymatic Biotransformations (e.g., oxidation of pyrrolidine ring, hydroxylation)

The enzymatic biotransformations of this compound are expected to be primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver and are major contributors to the metabolism of a vast array of xenobiotics.

Oxidation of the Pyrrolidine Ring: The oxidation of the pyrrolidine ring is a common metabolic pathway for drugs containing this moiety. nih.govpharmablock.com This process is typically initiated by CYP450-mediated hydrogen abstraction from a carbon atom adjacent (alpha) to the nitrogen, leading to the formation of a reactive iminium ion intermediate. This intermediate can then undergo hydrolysis to form an aldehyde and a secondary amine (if N-dealkylation occurs) or be further oxidized by enzymes like aldehyde oxidase to a lactam. researchgate.netresearchgate.net Specifically for pyrrolidine derivatives, δ-oxidation can lead to ring opening. nih.gov

Aromatic Hydroxylation: The dichlorobenzyl portion of the molecule is a substrate for aromatic hydroxylation, a classic CYP450-catalyzed reaction. nih.govalmerja.net This process often proceeds through the formation of an arene oxide intermediate. pharmaxchange.info The presence of two electron-withdrawing chlorine atoms on the benzene ring generally slows down the rate of oxidation. pharmaxchange.info The position of hydroxylation will be directed by the existing substituents.

Enzymes Potentially Involved in Biotransformation:

| Enzymatic Reaction | Enzyme Family | Specific Isozymes (Examples) |

| Oxidation of Pyrrolidine Ring | Cytochrome P450 (CYP450) | CYP3A4, CYP2D6, CYP2C9 |

| Aromatic Hydroxylation | Cytochrome P450 (CYP450) | CYP1A2, CYP2C19, CYP3A4 |

| Oxidation of Secondary Alcohol | Alcohol Dehydrogenase (ADH), Cytochrome P450 (CYP450) | - |

| N-dealkylation | Cytochrome P450 (CYP450) | CYP3A4, CYP2D6 |

| Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) | UGT1A, UGT2B families |

| Sulfation (Phase II) | Sulfotransferases (SULTs) | SULT1A, SULT1E families |

Metabolite Profiling in Isolated Biological Systems

To definitively identify the metabolites of this compound, in vitro studies using isolated biological systems would be essential. The most common systems for this purpose are liver microsomes and hepatocytes, as they contain a rich complement of drug-metabolizing enzymes.

The general workflow for metabolite profiling would involve:

Incubation: The parent compound is incubated with the biological system (e.g., human liver microsomes) in the presence of necessary cofactors (like NADPH for CYP450-mediated reactions).

Sample Preparation: After a set incubation time, the reaction is stopped, and the sample is processed to remove proteins and other interfering substances.

Analytical Detection and Characterization: The resulting mixture of the parent compound and its metabolites is then analyzed using advanced analytical techniques.

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary tool for metabolite profiling. criver.com This technique allows for the separation of the different components of the mixture and their detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the definitive structural confirmation of isolated metabolites. nih.govnih.gov

Hypothetical Metabolite Profile:

An example of a hypothetical metabolite profile that could be observed in an in vitro system is presented in the table below. The retention times and observed masses are illustrative.

| Metabolite ID | Proposed Structure | Expected Mass Change from Parent |

| M1 | Hydroxylated on the aromatic ring | +16 Da |

| M2 | Ketone at the 3-position of the pyrrolidine ring | -2 Da |

| M3 | Lactam formation | +14 Da |

| M4 | Glucuronide conjugate of the parent compound | +176 Da |

| M5 | Glucuronide conjugate of an oxidative metabolite | +192 Da (+16 for oxidation, +176 for glucuronide) |

By comparing the mass spectra of the metabolites with that of the parent compound, and by analyzing the fragmentation patterns, the sites of metabolic modification can be deduced.

Future Directions in Academic Research on 1 3,4 Dichlorobenzyl Pyrrolidin 3 Ol

Development of Novel Synthetic Methodologies for Enhanced Structural Complexity

Future synthetic research will likely focus on creating more complex and diverse libraries of 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol analogs. The goal is to move beyond simple derivatives to molecules with precisely controlled stereochemistry and functionality, which is crucial for interacting with specific biological targets. researchgate.net

Key approaches may include:

Stereoselective Synthesis : The development of methods to selectively synthesize different stereoisomers of this compound is a primary objective. The spatial arrangement of substituents on the pyrrolidine (B122466) ring can drastically alter the biological profile of a compound. researchgate.net Methodologies starting from chiral precursors like proline and 4-hydroxyproline (B1632879) are common for creating optically pure pyrrolidine derivatives. mdpi.com

Multi-component Reactions (MCRs) : Reactions like the Ugi four-component reaction (Ugi-4CR) offer a powerful platform for diversity-oriented synthesis. monash.edu Applying MCRs would enable the rapid generation of a large library of analogs by varying multiple inputs, allowing for extensive structure-activity relationship (SAR) studies. monash.edu

Biocatalysis : The use of enzymes to catalyze key synthetic steps, such as intramolecular C-H amination to form the pyrrolidine ring, is a growing area of interest. acs.org Engineered enzymes, or "pyrrolidine synthases," could offer highly enantioselective routes to chiral pyrrolidine cores under mild, environmentally friendly conditions. acs.org

1,3-Dipolar Cycloadditions : This classical method for constructing five-membered rings remains a valuable tool. nih.gov Future work could explore novel azomethine ylides and dipolarophiles to generate highly substituted and structurally unique pyrrolidine rings related to the parent compound.

Table 1: Advanced Synthetic Methodologies for Pyrrolidine Analogs

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Stereoselective Synthesis | Employs chiral catalysts or starting materials to produce a specific stereoisomer of a molecule. | Generation of enantiomerically pure (3R) and (3S) forms to probe stereospecific biological interactions. |

| Multi-component Reactions (e.g., Ugi) | Combines three or more reactants in a single step to form a complex product, rapidly building molecular diversity. | Creation of large libraries with varied substituents on the pyrrolidine nitrogen and other positions for SAR screening. monash.edu |

| Biocatalysis | Uses enzymes to perform chemical transformations, often with high stereo- and regioselectivity. | Enantioselective synthesis of the pyrrolidine core via enzymatic C-H amination. acs.org |

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene) to form a five-membered ring. nih.gov | Construction of novel, highly substituted pyrrolidine scaffolds with diverse substitution patterns. |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, integrating advanced computational models can guide the design of new analogs with improved properties and predict their biological activities before synthesis.

Quantitative Structure-Activity Relationship (QSAR) : Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.govnih.gov These models correlate the 3D structural features of a series of molecules with their biological activity, providing visual maps that highlight which regions of the molecule are important for steric, electrostatic, and hydrophobic interactions. nih.gov This information can guide the rational design of more potent inhibitors.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. monash.edu Docking studies can be used to screen virtual libraries of this compound derivatives against known targets to prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the compound when bound to its target over time. monash.edu This method helps assess the stability of the ligand-receptor complex and can reveal key interactions that are not apparent from static docking poses.

Table 2: Computational Approaches for Predictive Modeling

| Technique | Purpose | Expected Outcome for this compound Research |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | To correlate a molecule's 3D properties with its biological activity. nih.gov | A predictive model to guide the design of new analogs with enhanced potency by identifying key structural features. |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. monash.edu | Identification of potential binding poses within a target's active site and prioritization of virtual compounds. |

| Molecular Dynamics (MD) Simulation | To simulate the physical motions of atoms and molecules to understand binding stability. monash.edu | Assessment of the stability of the predicted binding mode and characterization of dynamic interactions with the target. |

Discovery of Undiscovered Biological Targets and Mechanisms

While the pyrrolidine scaffold is present in many drugs, the specific biological targets and mechanisms of action for this compound are not extensively defined. A key future direction is the systematic exploration of its biological activities.

A potential research strategy would involve:

Library Synthesis : Generation of a structurally diverse library of analogs based on the this compound scaffold, as outlined in section 8.1.

High-Throughput Screening (HTS) : Screening the compound library against a broad range of biological targets. The versatility of the pyrrolidine scaffold suggests that analogs could interact with various target classes. nih.gov

Mechanism of Action (MoA) Studies : For any "hits" identified in HTS, detailed MoA studies would be conducted. This could involve cellular assays, biochemical assays, and chemical proteomics approaches to identify the specific protein target and elucidate how the compound exerts its biological effect. For instance, studies on similar scaffolds have identified inhibitors of enzymes like caspases, matrix metalloproteinases, and BACE1. researchgate.netmonash.edu

Table 3: Potential Biological Target Classes for Screening

| Target Class | Examples | Rationale |

|---|---|---|

| Enzymes | Kinases, Proteases (e.g., Caspases, MMPs), Hydrolases | The pyrrolidine scaffold is a common feature in many enzyme inhibitors. researchgate.netmdpi.com |

| G-Protein Coupled Receptors (GPCRs) | Chemokine receptors (e.g., CCR5), Opioid receptors | Pyrrolidine-based structures have been developed as potent GPCR antagonists. nih.govresearchgate.net |

| Ion Channels | Sodium, Potassium, Calcium channels | Saturated heterocycles can effectively interact with the complex architectures of ion channels. |

| Nuclear Receptors | Estrogen receptor, Androgen receptor | The 3D shape of pyrrolidine derivatives may allow for specific interactions with ligand-binding domains. |

Exploration of Pyrrolidin-3-ol Scaffold in Diverse Chemical Biology Applications

Beyond its potential as a therapeutic agent, the this compound scaffold can be a valuable tool in chemical biology for probing biological systems. The structural and physicochemical properties of the pyrrolidine ring make it an excellent starting point for the design of chemical probes. nih.govnih.gov

Future applications could include:

Development of Chemical Probes : By attaching reporter tags (e.g., fluorescent dyes, biotin) to the scaffold, researchers can create chemical probes to visualize and isolate biological targets in cells and tissues.

Fragment-Based Drug Discovery (FBDD) : The pyrrolidin-3-ol core can serve as a "fragment" for FBDD campaigns. Its favorable properties, such as high sp³ character and good aqueous solubility, make it an attractive building block that can be elaborated into more potent and selective ligands. researchgate.net

Pharmacophore Modeling : The defined three-dimensional structure of the scaffold makes it an excellent model for understanding pharmacophore requirements for various biological targets. nih.gov By systematically modifying the substituents, researchers can map the key interaction points required for biological activity.

The pyrrolidine ring's ability to present substituents in well-defined spatial orientations due to its non-planar, puckered conformation is a significant advantage in designing molecules for specific biological purposes. nih.gov This structural feature, combined with the synthetic accessibility of its derivatives, ensures that the pyrrolidin-3-ol scaffold will remain a highly explored and valuable motif in chemical biology research.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidin-3-ol derivatives with 3,4-dichlorobenzyl halides under reflux in aprotic solvents (e.g., xylene or DMF) at 80–120°C for 12–30 hours. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for removing unreacted starting materials and byproducts. Key variables include stoichiometry (1:1.2 molar ratio of pyrrolidine to benzyl halide), solvent polarity, and reaction time. Prolonged heating (>24 hours) may lead to racemization or decomposition, requiring careful monitoring via TLC or HPLC .

Q. How can analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl proton shifts at δ 4.2–4.5 ppm, pyrrolidine ring protons at δ 2.8–3.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 272.04 for C₁₁H₁₂Cl₂NO).

- IR Spectroscopy : Hydroxyl stretch (ν 3200–3400 cm⁻¹) and C-Cl bonds (ν 600–800 cm⁻¹) verify functional groups.

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC, hexane/isopropanol mobile phase) to assess stereochemical purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what are the implications for biological activity?

Methodological Answer: Enantiomeric excess (%ee) is determined via chiral chromatography or polarimetry. For example, (S)- and (R)-enantiomers exhibit distinct retention times on Chiralpak AD-H columns (hexane/ethanol, 90:10). Stereochemistry significantly impacts receptor binding; e.g., (S)-enantiomers may show higher affinity for dopamine receptors due to spatial alignment with active sites. Comparative bioactivity assays (IC₅₀, EC₅₀) using enantiopure samples are essential for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological data for this compound analogs?

Methodological Answer:

- Meta-Analysis : Cross-reference studies for consistency in assay conditions (e.g., cell lines, incubation times).

- Reproducibility Testing : Validate conflicting results using standardized protocols (e.g., MTT assay for cytotoxicity, 48-hour exposure).

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses that explain divergent activity (e.g., variations in LogP affecting membrane permeability) .

Q. How can computational tools predict synthetic pathways for novel this compound derivatives?

Methodological Answer: Retrosynthesis software (e.g., AiZynthFinder) uses reaction databases (Reaxys, Pistachio) to propose routes. For example:

Core Modification : Introduce substituents via Suzuki coupling (e.g., aryl boronic acids at the benzyl position).

Functionalization : Oxidize the pyrrolidine hydroxyl to a ketone for enhanced lipophilicity.

Scaffold Hopping : Replace pyrrolidine with piperidine to study ring size effects on bioavailability .

Q. What in vitro models are suitable for studying the compound’s pharmacological mechanisms?

Methodological Answer:

- Enzyme Inhibition : Assay inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine).

- Receptor Binding : Radioligand displacement assays (³H-spiperone for dopamine D₂ receptors).

- Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7, HepG2) via ATP-luminescence assays. Normalize data to positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.